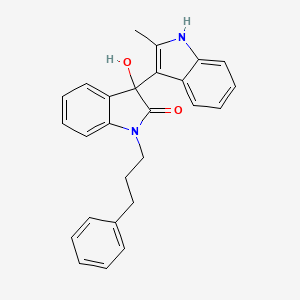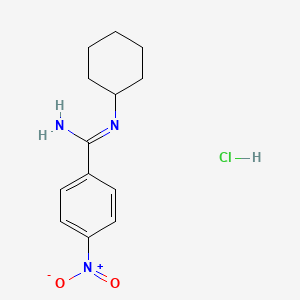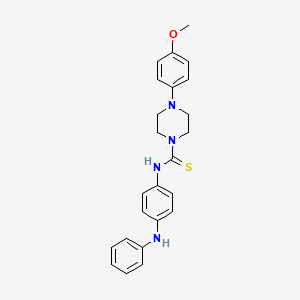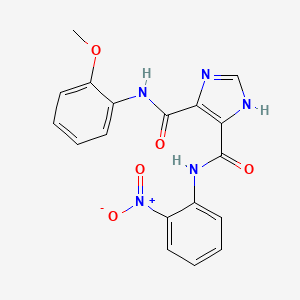
3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Vue d'ensemble
Description
3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as BI-6C9, is a synthetic compound that belongs to the class of indole derivatives. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This makes it a promising candidate for the treatment of various cancers, where the STAT3 signaling pathway is often dysregulated.
Mécanisme D'action
The mechanism of action of 3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is based on its ability to inhibit the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune evasion. By inhibiting this interaction, 3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one effectively blocks the downstream signaling of the STAT3 pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of STAT3, which is a key step in its activation. It also induces apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents. Additionally, it modulates the expression of various genes involved in cancer progression, such as Bcl-2, Cyclin D1, and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one for lab experiments is its specificity for the STAT3 pathway. This makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, its potency and efficacy may vary depending on the cell type and experimental conditions used, which can limit its applicability. Additionally, its solubility and stability may pose challenges for its use in certain assays and experiments.
Orientations Futures
There are several future directions for the research on 3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One area of interest is the development of more potent and selective inhibitors of the STAT3 pathway, which could have greater efficacy and fewer side effects. Another area is the investigation of the role of STAT3 in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the combination of 3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one with other anticancer agents, such as chemotherapy and immunotherapy, could enhance its therapeutic potential.
Applications De Recherche Scientifique
3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been extensively studied in various preclinical models of cancer, where it has shown promising results as an anticancer agent. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiotherapy. It has also been shown to inhibit the metastasis of cancer cells, which is a major cause of cancer-related deaths.
Propriétés
IUPAC Name |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-(3-phenylpropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-24(20-13-5-7-15-22(20)27-18)26(30)21-14-6-8-16-23(21)28(25(26)29)17-9-12-19-10-3-2-4-11-19/h2-8,10-11,13-16,27,30H,9,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJRIVBQANWRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)CCCC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-hydroxy-2-methyl-1'-(3-phenylpropyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4084153.png)


![8-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4084174.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}-3-oxo-N-phenylbutanamide](/img/structure/B4084185.png)
![N-(4-fluorophenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4084196.png)
![7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4084201.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4084212.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4084224.png)
![N-[5-(aminocarbonyl)-2-(2-methylpiperidin-1-yl)phenyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4084232.png)
![2,6-dimethyl-4-[(3-nitrophenyl)carbonothioyl]morpholine](/img/structure/B4084247.png)
![N-allyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084257.png)
